molecular formula C29H45NO2 B12000855 1-Hydroxy-N-octadecylnaphthalene-2-carboxamide CAS No. 20043-92-9

1-Hydroxy-N-octadecylnaphthalene-2-carboxamide

Cat. No.: B12000855
CAS No.: 20043-92-9
M. Wt: 439.7 g/mol
InChI Key: BKWIMUORHSANHY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Hydroxy-N-octadecylnaphthalene-2-carboxamide typically involves the reaction of 1-hydroxy-2-naphthoic acid with octadecylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Hydroxy-N-octadecylnaphthalene-2-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Hydroxy-N-octadecylnaphthalene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Hydroxy-N-octadecylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the long alkyl chain can interact with lipid membranes, potentially altering their properties. These interactions can influence various biological pathways and processes .

Comparison with Similar Compounds

1-Hydroxy-N-octadecylnaphthalene-2-carboxamide can be compared with other similar compounds such as:

    1-Hydroxy-N-octadecylnaphthalene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    1-Hydroxy-N-octadecylnaphthalene-2-amine: Similar structure but with an amine group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

20043-92-9

Molecular Formula

C29H45NO2

Molecular Weight

439.7 g/mol

IUPAC Name

1-hydroxy-N-octadecylnaphthalene-2-carboxamide

InChI

InChI=1S/C29H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-30-29(32)27-23-22-25-20-17-18-21-26(25)28(27)31/h17-18,20-23,31H,2-16,19,24H2,1H3,(H,30,32)

InChI Key

BKWIMUORHSANHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C=C1)O

Origin of Product

United States

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